molecular formula C26H25NO5 B558018 Boc-ahppa-OH CAS No. 72155-48-7

Boc-ahppa-OH

Cat. No.: B558018
CAS No.: 72155-48-7
M. Wt: 431.5 g/mol
InChI Key: DDFWEZMWBJEUAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Boc-ahppa-OH, also known as Boc-ACHPA-OH or Boc-(3S,4S)-4-amino-3-hydroxy-5-cyclohexylpentanoic acid, is a statine derivative characterized by a cyclohexyl side chain and a hydroxyl group adjacent to the amino acid backbone . Statines are non-proteinogenic amino acids that act as transition-state analogs, mimicking the tetrahedral intermediate in protease-catalyzed reactions. This structural feature makes this compound a potent inhibitor of aspartic proteases, including HIV-1 protease and renin, with applications in drug discovery and peptide synthesis . The tert-butoxycarbonyl (Boc) protecting group enhances its stability during solid-phase peptide synthesis (SPPS) and facilitates selective deprotection under acidic conditions.

Properties

IUPAC Name

4-(9H-fluoren-9-ylmethoxycarbonylamino)-3-hydroxy-5-phenylpentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25NO5/c28-24(15-25(29)30)23(14-17-8-2-1-3-9-17)27-26(31)32-16-22-20-12-6-4-10-18(20)19-11-5-7-13-21(19)22/h1-13,22-24,28H,14-16H2,(H,27,31)(H,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDFWEZMWBJEUAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C(CC(=O)O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10405729
Record name 2,4,5-Trideoxy-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-phenylpentonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10405729
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72155-48-7
Record name 2,4,5-Trideoxy-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-phenylpentonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10405729
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boc-ahppa-OH typically involves the protection of amino acids using the tert-butoxycarbonyl (Boc) group. The process begins with the reaction of the amino acid with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The reaction can be carried out under various conditions, including aqueous or anhydrous environments, and often involves the use of solvents like tetrahydrofuran or acetonitrile .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-efficiency reactors and optimized reaction conditions to ensure maximum yield and purity. The final product is typically purified through crystallization or chromatography techniques .

Mechanism of Action

The mechanism of action of Boc-ahppa-OH involves

Comparison with Similar Compounds

Table 1: Comparative Analysis of this compound and Key Analogues

Compound Molecular Formula Molecular Weight (g/mol) Structural Features Key Applications Research Findings
This compound C₁₆H₂₈N₂O₅ 328.41* Cyclohexyl side chain, hydroxyl group Protease inhibition, peptide synthesis Inhibits HIV-1 protease (IC₅₀: 12 nM); enhances peptide stability in SPPS
Boc-Phe-OH C₁₄H₁₉NO₄ 265.31 Aromatic phenyl side chain Standard peptide synthesis High solubility in organic solvents; used in opioid peptide analogs
Boc-Asp(OcHx)-OH C₁₅H₂₅NO₆ 315.36 Cyclohexyl ester-protected carboxyl group SPPS with controlled side-chain reactivity Reduces aspartimide formation; improves yield in acidic environments
Boc-His(Boc)-OH C₁₆H₂₅N₃O₆ 355.39 Dual Boc protection on imidazole and amine Metal-binding peptide design Stabilizes histidine residues in catalytic triads

*Molecular weight calculated based on formula in .

Detailed Comparisons

This compound vs. Boc-Phe-OH

  • Structural Differences : this compound features a cyclohexyl and hydroxyl group, while Boc-Phe-OH has a phenyl side chain. The hydroxyl in this compound mimics the transition state in protease substrates, absent in Boc-Phe-OH.
  • Functional Impact : this compound’s structure enables protease inhibition, whereas Boc-Phe-OH serves as a standard building block for aromatic peptide sequences.
  • Research Data: this compound demonstrates nanomolar inhibition of HIV-1 protease, while Boc-Phe-OH is primarily utilized for its steric and electronic effects in peptide folding .

This compound vs. Boc-Asp(OcHx)-OH

  • Side-Chain Chemistry : Boc-Asp(OcHx)-OH’s cyclohexyl ester protects the aspartic acid carboxyl group, preventing undesired side reactions during SPPS. In contrast, this compound’s hydroxyl group directly participates in enzyme active-site interactions.
  • Applications : Boc-Asp(OcHx)-OH is favored in acidic SPPS conditions, while this compound is leveraged for its bioactivity in drug candidates .

This compound vs. Boc-His(Boc)-OH

  • Protection Strategy : Boc-His(Boc)-OH employs dual Boc groups to shield both the imidazole and amine, critical for metal-binding peptides. This compound’s single Boc group focuses on amine protection.
  • Biological Relevance : Boc-His(Boc)-OH is pivotal in designing metalloenzyme mimics, whereas this compound targets protease-driven diseases .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Boc-ahppa-OH
Reactant of Route 2
Reactant of Route 2
Boc-ahppa-OH

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.